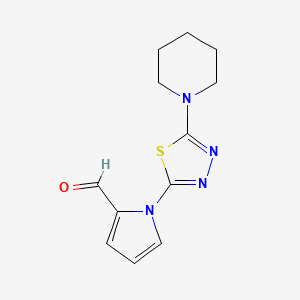

1-(5-Piperidin-1-yl-1,3,4-thiadiazol-2-yl)-1H-pyrrole-2-carbaldehyde

描述

1-(5-Piperidin-1-yl-1,3,4-thiadiazol-2-yl)-1H-pyrrole-2-carbaldehyde is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with a piperidine ring at position 5 and a pyrrole-2-carbaldehyde moiety at position 1. The thiadiazole ring contributes to electron-deficient characteristics, while the piperidine group introduces steric bulk and basicity. The aldehyde functional group on the pyrrole ring enhances reactivity, enabling applications in Schiff base formation or further derivatization . This compound is structurally related to pharmacologically active thiadiazole derivatives but lacks direct biological data in the provided evidence.

属性

IUPAC Name |

1-(5-piperidin-1-yl-1,3,4-thiadiazol-2-yl)pyrrole-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N4OS/c17-9-10-5-4-8-16(10)12-14-13-11(18-12)15-6-2-1-3-7-15/h4-5,8-9H,1-3,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZYWYOIIYWPIFH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=NN=C(S2)N3C=CC=C3C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N4OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Formation of 1,3,4-Thiadiazole Ring

The 1,3,4-thiadiazole ring is commonly synthesized via cyclization of thiosemicarbazide derivatives with carboxylic acids or their derivatives. The general approach involves:

- Reacting thiosemicarbazide with a suitable carboxylic acid or acid chloride to form an intermediate thiosemicarbazone.

- Cyclodehydration under acidic or dehydrating conditions to yield the 1,3,4-thiadiazole ring.

Attachment of the Pyrrole-2-Carbaldehyde Moiety

The pyrrole-2-carbaldehyde fragment is introduced via:

- Coupling reactions between the thiadiazole intermediate and pyrrole derivatives bearing an aldehyde group.

- Alternatively, the aldehyde group can be introduced after the coupling by selective formylation of the pyrrole ring using methods such as the Vilsmeier-Haack reaction.

Detailed Stepwise Synthetic Procedure (Generalized)

| Step | Reaction Type | Reagents & Conditions | Outcome |

|---|---|---|---|

| 1 | Synthesis of thiosemicarbazone intermediate | Thiosemicarbazide + carboxylic acid derivative, reflux in ethanol or suitable solvent | Formation of thiosemicarbazone |

| 2 | Cyclization to 1,3,4-thiadiazole | Acidic dehydration (e.g., polyphosphoric acid or POCl3), heating | Formation of 1,3,4-thiadiazole ring |

| 3 | Nucleophilic substitution | Halogenated thiadiazole + piperidine, base (e.g., K2CO3), DMF, 60-100°C | Introduction of piperidin-1-yl substituent |

| 4 | Coupling with pyrrole derivative | Pyrrole-2-carbaldehyde or protected pyrrole derivative + thiadiazole intermediate, coupling agent or direct condensation | Formation of target compound |

| 5 | Purification | Recrystallization or chromatography | Pure 1-(5-piperidin-1-yl-1,3,4-thiadiazol-2-yl)-1H-pyrrole-2-carbaldehyde |

Research Findings and Optimization Data

While direct literature on this exact compound is limited, analogous compounds have been synthesized with yields ranging from 50% to 75% over multi-step sequences. Optimization focuses on:

- Using mild cyclization conditions to avoid decomposition of sensitive groups.

- Employing bases like potassium carbonate to enhance nucleophilic substitution efficiency.

- Selecting solvents such as DMF or DMSO for better solubility and reaction rates.

- Controlling temperature to balance reaction rate and selectivity.

Comparative Data Table of Key Reaction Parameters

| Reaction Step | Solvent | Base/Catalyst | Temperature (°C) | Yield (%) | Notes |

|---|---|---|---|---|---|

| Cyclization to thiadiazole | Polyphosphoric acid | Acidic dehydration | 100-120 | 70-80 | Requires careful temperature control |

| Piperidinyl substitution | DMF | K2CO3 or triethylamine | 60-90 | 60-75 | Prolonged reaction time improves yield |

| Pyrrole coupling/formylation | DMF, CHCl3 | Vilsmeier-Haack reagents | 0-40 | 50-65 | Aldehyde introduction post-coupling |

化学反应分析

Types of Reactions: 1-(5-Piperidin-1-yl-1,3,4-thiadiazol-2-yl)-1H-pyrrole-2-carbaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be further oxidized to carboxylic acids using oxidizing agents like potassium permanganate or chromic acid.

Reduction: The compound can be reduced to form amines or alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The thiadiazole and pyrrole rings can undergo nucleophilic substitution reactions with various reagents.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO₄), chromic acid (H₂CrO₄)

Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

Substitution: Nucleophiles such as amines, alcohols, or halides

Major Products Formed:

Oxidation: Carboxylic acids

Reduction: Amines, alcohols

Substitution: Substituted thiadiazoles, pyrroles

科学研究应用

1-(5-Piperidin-1-yl-1,3,4-thiadiazol-2-yl)-1H-pyrrole-2-carbaldehyde has shown promise in several scientific research applications:

Medicinal Chemistry: The compound has been studied for its potential anticancer properties. Its ability to interact with biological targets makes it a candidate for drug development.

Biology: Research has explored its antimicrobial and antifungal activities, suggesting its use in developing new treatments for infections.

Material Science: The compound's unique structure has been utilized in the design of new materials with specific electronic and optical properties.

Organic Synthesis: It serves as a versatile intermediate in the synthesis of more complex organic molecules.

作用机制

The mechanism by which 1-(5-Piperidin-1-yl-1,3,4-thiadiazol-2-yl)-1H-pyrrole-2-carbaldehyde exerts its effects involves interactions with specific molecular targets. The thiadiazole ring, in particular, is known for its ability to cross cellular membranes and bind to biological targets, leading to various biological activities. The exact pathways and molecular targets can vary depending on the specific application, but common mechanisms include inhibition of enzyme activity, disruption of cellular processes, and modulation of gene expression.

相似化合物的比较

Key Observations :

- Piperidine vs.

- Aldehyde Functionality : Unlike urea or fluorinated analogs, the aldehyde group enables covalent interactions (e.g., with amine-containing biomolecules), though this may reduce metabolic stability .

- Biological Activity: Anticonvulsant thiadiazole-urea derivatives (ED50 < 1 μmol/kg) outperform the target compound in known assays, but the latter’s aldehyde group may open pathways for targeted drug delivery .

Physicochemical and Pharmacokinetic Properties

Limited data are available for the target compound, but inferences can be drawn from analogs:

- Solubility : Piperidine substitution likely improves water solubility compared to tert-butyl or fluorinated analogs (e.g., 1-(5-(Tert-butyl)-1,3,4-thiadiazol-2-yl)-1,3-dimethylurea) .

- Synthetic Accessibility : The target compound’s synthesis may parallel routes for pyrrolidine analogs (e.g., Figure 10 in ), though piperidine incorporation requires longer reaction times or optimized coupling conditions .

Commercial and Research Status

- The pyrrolidine analog (1-[5-(pyrrolidin-1-yl)-1,3,4-thiadiazol-2-yl]-1H-pyrrole-2-carbaldehyde) is listed as discontinued, highlighting supply-chain challenges for thiadiazole derivatives .

- Fluorinated analogs (e.g., 5ao in ) are prioritized in electrocatalysis research, whereas urea-thiadiazole hybrids dominate anticonvulsant studies .

生物活性

The compound 1-(5-Piperidin-1-yl-1,3,4-thiadiazol-2-yl)-1H-pyrrole-2-carbaldehyde is a novel derivative that has garnered interest for its potential biological activities. This article explores its synthesis, biological evaluations, structure-activity relationships (SAR), and implications in medicinal chemistry.

Synthesis

The synthesis of this compound typically involves the reaction of piperidine with thiadiazole derivatives and pyrrole precursors. The general synthetic route can be summarized as follows:

- Formation of Thiadiazole : The initial step involves synthesizing the thiadiazole ring from appropriate precursors.

- Pyrrole Integration : The thiadiazole derivative is then reacted with pyrrole to introduce the pyrrole moiety.

- Final Aldehyde Formation : The final step involves the oxidation of the resulting compound to yield the aldehyde functional group.

Antimicrobial Activity

Recent studies have indicated that compounds containing thiadiazole and pyrrole structures exhibit significant antimicrobial properties. For instance:

- Antibacterial Activity : In vitro tests demonstrated that derivatives of pyrrole, including those with thiadiazole rings, showed potent activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli with minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL .

| Compound | MIC (mg/mL) | Target Bacteria |

|---|---|---|

| Compound A | 0.0039 | Staphylococcus aureus |

| Compound B | 0.025 | Escherichia coli |

Antifungal Activity

The compound also exhibits antifungal properties, which have been attributed to its ability to disrupt fungal cell membranes and inhibit growth.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be significantly influenced by structural modifications:

- Substituents on Pyrrole Ring : The introduction of electron-withdrawing groups on the pyrrole ring has been shown to enhance activity against drug-resistant strains of bacteria.

- Thiadiazole Variations : Modifications to the thiadiazole moiety can alter the compound's lipophilicity and bioavailability, impacting its overall efficacy.

Case Studies

Several studies have evaluated the biological activity of similar compounds:

- Study on Pyrrole Derivatives : A study focused on pyrrole derivatives found that compounds with bulky substituents exhibited increased antibacterial potency compared to their smaller counterparts .

- Thiadiazole Derivatives : Research on various thiadiazole derivatives highlighted their potential as anti-tuberculosis agents, demonstrating significant activity against Mycobacterium tuberculosis .

常见问题

Q. What are the established synthetic routes for 1-(5-Piperidin-1-yl-1,3,4-thiadiazol-2-yl)-1H-pyrrole-2-carbaldehyde?

Methodological Answer: The synthesis typically involves multi-step heterocyclic chemistry. For the thiadiazole core, a cyclocondensation reaction between piperidine and thiosemicarbazide derivatives is common. The pyrrole-2-carbaldehyde moiety can be introduced via Vilsmeier-Haack formylation, as seen in analogous pyrazole-carbaldehyde syntheses . Key intermediates, such as 5-piperidin-1-yl-1,3,4-thiadiazole-2-amine, are often prepared under reflux conditions with catalytic acetic acid. Purification via column chromatography (silica gel, ethyl acetate/hexane) is recommended .

Q. How can spectroscopic techniques characterize this compound?

Methodological Answer:

- NMR : Use H and C NMR to confirm the piperidine N-substitution (δ ~2.5–3.5 ppm for piperidinyl protons) and the aldehyde proton (δ ~9.8–10.2 ppm).

- FT-IR : Identify the aldehyde C=O stretch (~1680–1720 cm) and thiadiazole C=N stretches (~1500–1600 cm).

- Mass Spectrometry : High-resolution ESI-MS can verify the molecular ion peak (calculated for : 295.04 g/mol) .

Q. What stability considerations are critical for handling this compound?

Methodological Answer: The aldehyde group is prone to oxidation; store under inert gas (N/Ar) at –20°C. Thiadiazole rings are generally stable in acidic conditions but may degrade under prolonged basic or oxidative environments. Monitor stability via HPLC (C18 column, ammonium acetate buffer pH 6.5 , and acetonitrile mobile phase).

Advanced Research Questions

Q. How can the thiadiazole ring formation be optimized to improve yield?

Methodological Answer: Optimize cyclocondensation by varying solvents (e.g., ethanol vs. DMF) and catalysts (e.g., PTSA or ZnCl). Reaction monitoring via TLC or in-situ FT-IR can identify intermediate phases. Patent methods for sulfur-containing heterocycles suggest using microwave-assisted synthesis to reduce reaction time and byproducts .

Q. What analytical methods are suitable for detecting residual solvents or impurities?

Methodological Answer:

- GC-MS : For volatile residuals (e.g., DMF, THF), use a DB-5 column with helium carrier gas.

- HPLC-PDA : Employ a gradient elution (water/acetonitrile + 0.1% TFA) to separate polar impurities. Reference pharmacopeial protocols for residual solvent limits (e.g., ICH Q3C guidelines) .

Q. How can the biological activity of this compound be evaluated in vitro?

Methodological Answer:

- Antimicrobial Assays : Use broth microdilution (CLSI guidelines) against Gram-positive/negative bacteria.

- Enzyme Inhibition : Screen against target enzymes (e.g., kinases) via fluorescence-based assays (e.g., ADP-Glo™).

- Cytotoxicity : Test on mammalian cell lines (e.g., HEK293) using MTT assays, as described in pharmacological models .

Q. Can computational modeling predict reactivity or binding modes of this compound?

Methodological Answer: Perform DFT calculations (Gaussian 16) to map electron density on the thiadiazole and aldehyde groups, identifying nucleophilic/electrophilic sites. Molecular docking (AutoDock Vina) can simulate binding to proteins (e.g., CYP450 isoforms), guided by crystallographic data from analogous pyrrole-thiadiazole derivatives .

Q. What strategies are effective for structure-activity relationship (SAR) studies?

Methodological Answer:

- Analog Synthesis : Modify the piperidine substituent (e.g., methyl vs. phenyl groups) or replace thiadiazole with oxadiazole .

- Pharmacophore Mapping : Use 3D-QSAR (CoMFA/CoMSIA) to correlate substituent electronegativity with activity.

- Meta-Analysis : Cross-reference bioactivity data from patents on related thiadiazole-pyrrole hybrids .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。